molecular formula C3H5P B137331 Phosphine, 1,2-propadienyl- CAS No. 133672-87-4

Phosphine, 1,2-propadienyl-

Cat. No.: B137331
CAS No.: 133672-87-4
M. Wt: 72.05 g/mol
InChI Key: WWPYBNWNNHQNDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phosphine, 1,2-propadienyl- is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a phosphine derivative and has been used in various fields such as organic chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Phosphine, 1,2-propadienyl- has been used in various scientific research applications. One of the most significant applications is in the field of organic chemistry. This compound has been used as a ligand in transition metal catalysis reactions. It has also been used in the synthesis of various organic compounds such as alkenes, alkynes, and dienes.
In biochemistry, Phosphine, 1,2-propadienyl- has been used as a tool to study the mechanism of action of enzymes. It has been used to inhibit the activity of certain enzymes and to study their role in biochemical pathways. This compound has also been used to study the interaction between proteins and nucleic acids.
Phosphine, 1,2-propadienyl- has also been studied for its potential pharmacological applications. It has been shown to have anti-inflammatory and anti-cancer properties. It has also been studied for its potential use as a drug delivery system.

Mechanism of Action

The mechanism of action of Phosphine, 1,2-propadienyl- is not fully understood. However, it is believed that this compound inhibits the activity of enzymes by binding to their active sites. This inhibition can lead to the disruption of biochemical pathways and the inhibition of cell growth.
Biochemical and Physiological Effects:
Phosphine, 1,2-propadienyl- has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound has anti-inflammatory and anti-cancer properties. It has also been shown to inhibit the growth of certain bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Phosphine, 1,2-propadienyl- in lab experiments is its high purity and yield. This compound is also relatively easy to synthesize. However, one of the limitations of using this compound is its potential toxicity. It is important to handle this compound with care and to use appropriate safety measures.

Future Directions

There are several future directions for the study of Phosphine, 1,2-propadienyl-. One direction is the study of its potential use as a drug delivery system. Another direction is the study of its potential use in the treatment of inflammatory diseases and cancer. Additionally, the mechanism of action of this compound needs to be further studied to fully understand its potential applications.

Synthesis Methods

The synthesis of Phosphine, 1,2-propadienyl- can be achieved through several methods. One of the most common methods is the reaction between propargyl alcohol and triphenylphosphine. The reaction is carried out in the presence of a catalyst such as copper (I) iodide. This method yields a high purity of Phosphine, 1,2-propadienyl- with a high yield.

Properties

133672-87-4

Molecular Formula

C3H5P

Molecular Weight

72.05 g/mol

IUPAC Name

prop-2-enylidenephosphane

InChI

InChI=1S/C3H5P/c1-2-3-4/h2-4H,1H2

InChI Key

WWPYBNWNNHQNDJ-UHFFFAOYSA-N

Isomeric SMILES

C=C=CP

SMILES

C=CC=P

Canonical SMILES

C=CC=P

122682-85-3

synonyms

1,2-propadienylphosphine
allenylphosphine

Origin of Product

United States

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